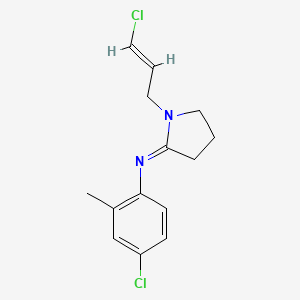
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pentofuranosyl group attached to a pyrimidine ring, which is further substituted with an aminoethyl group. Pyrimidine derivatives are known for their significant roles in various biological processes and are often found in nucleic acids such as DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pentofuranosyl derivative with a pyrimidine base under acidic or basic conditions. The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学研究应用
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for understanding nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The pentofuranosyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine base but different sugar moiety.
Thymidine: Another nucleoside with a pyrimidine base, commonly found in DNA.
Uridine: A nucleoside with a similar structure, involved in RNA synthesis.
Uniqueness
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
34484-23-6 |
|---|---|
分子式 |
C11H17N3O6 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O6/c12-2-4-13-7(16)1-3-14(11(13)19)10-9(18)8(17)6(5-15)20-10/h1,3,6,8-10,15,17-18H,2,4-5,12H2 |
InChI 键 |
YVGOSTORCZHNFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N(C1=O)CCN)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


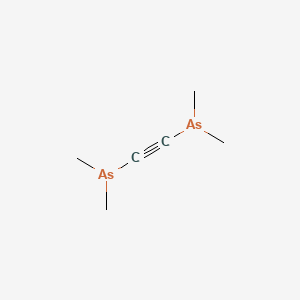
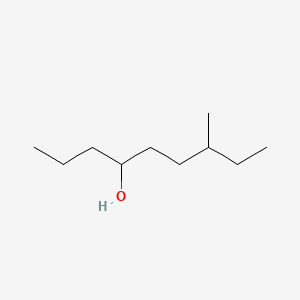
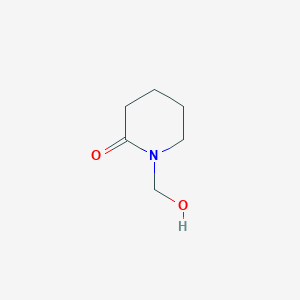
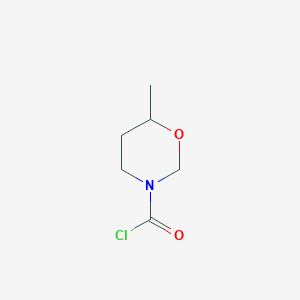





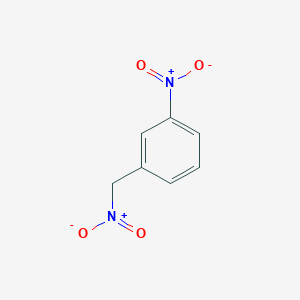
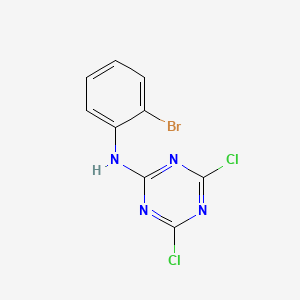
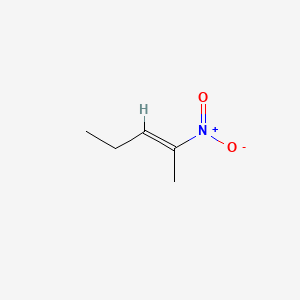
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
